molecular formula C7H12F2N2O B1476622 2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098077-62-2

2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1476622
CAS No.: 2098077-62-2
M. Wt: 178.18 g/mol
InChI Key: QKTGLVVTVPHHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one , also known by its IUPAC name (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one , is a chemical compound with the molecular formula C9H18N2O . It belongs to the class of pyrrolidines and has a molecular weight of approximately 170.25 g/mol . The compound’s structure consists of a pyrrolidine ring with an amino group and a ketone functional group.

Scientific Research Applications

2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one is a compound that falls under the broader category of pyrrolidine derivatives. The pyrrolidine ring, characterized by its saturated structure and the presence of nitrogen, is a critical scaffold in medicinal chemistry, contributing to the development of new therapeutic agents. The significance of such compounds in drug discovery is underscored by their ability to efficiently explore pharmacophore space due to sp3 hybridization, contribute to the stereochemistry of molecules, and enhance three-dimensional coverage, a phenomenon known as "pseudorotation" (Li Petri et al., 2021).

Versatility in Drug Design

Pyrrolidine derivatives, including this compound, play a versatile role in drug design, enabling the creation of bioactive molecules with target selectivity. The structural flexibility of the pyrrolidine ring allows for the exploration of new therapeutic areas through various synthetic strategies. These strategies include ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, e.g., proline derivatives. The stereogenicity of carbons in the pyrrolidine ring is particularly noteworthy, as it can lead to different biological profiles of drug candidates due to varied binding modes to enantioselective proteins (Li Petri et al., 2021).

Properties

IUPAC Name

2-amino-1-[3-(difluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O/c8-7(9)5-1-2-11(4-5)6(12)3-10/h5,7H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTGLVVTVPHHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(3-(difluoromethyl)pyrrolidin-1-yl)ethan-1-one

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